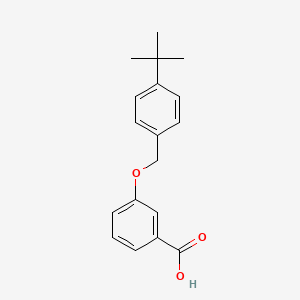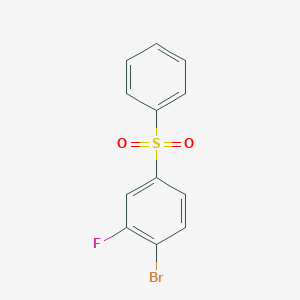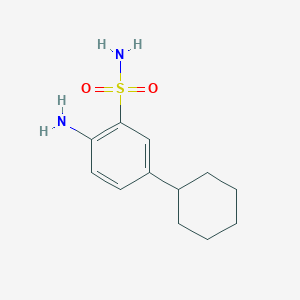
Nurr1 agonist 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nurr1 agonist 7 is an organic compound that belongs to the class of benzoic acids It is characterized by a benzoic acid core substituted with a 4-t-butylbenzyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nurr1 agonist 7 typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-t-butylbenzyl alcohol.
Esterification: The benzoic acid is esterified with 4-t-butylbenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nurr1 agonist 7 can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Alcohols or alkanes derived from the reduction of the benzylic position.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Nurr1 agonist 7 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Nurr1 agonist 7 involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzoic acid: Similar in structure but lacks the benzyloxy group.
Benzoic acid: The parent compound without any substituents.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a benzyloxy group.
Uniqueness
Nurr1 agonist 7 is unique due to the presence of both the t-butyl and benzyloxy groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C18H20O3 |
|---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3-[(4-tert-butylphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-9-7-13(8-10-15)12-21-16-6-4-5-14(11-16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
MJXOQKCMOQCDCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl [[(5-chloro-1-benzofuran-2-yl)methyl]carbamoyl]formate](/img/structure/B8284218.png)



![6-chloro-5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8284244.png)
![2-Chloro-8-fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8284246.png)


